molecular formula C6H4N4O2 B1595664 6-Nitropyrazolo[1,5-a]pyrimidine CAS No. 55405-65-7

6-Nitropyrazolo[1,5-a]pyrimidine

Cat. No.: B1595664
CAS No.: 55405-65-7
M. Wt: 164.12 g/mol
InChI Key: XTBKXLPFPKGPEH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-nitropyrazolo[1,5-a]pyrimidine typically involves a regioselective, time-efficient, and one-pot route. This process includes the cyclocondensation reaction of β-enaminones with NH-5-aminopyrazoles, followed by regioselective electrophilic substitution with easily available electrophilic reagents . The reaction is often facilitated by microwave-assisted processes, which offer short reaction times, high yields, and operational simplicity .

Industrial Production Methods: Industrial production methods for this compound are designed to be economically viable and environmentally sustainable. These methods emphasize operational simplicity, high yields, and additive-free processes. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 6-Nitropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Properties

Research indicates that 6-nitropyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer activities. The compound has been studied for its ability to inhibit specific protein kinases, which are crucial in cancer progression and cell signaling pathways. For instance, derivatives like ethyl this compound-3-carboxylate have shown selective inhibition of enzymes involved in tumor growth, making them potential lead compounds for new anticancer drugs .

Enzymatic Inhibition

The compound's nitro group enhances its reactivity, allowing it to act as an inhibitor for various enzymes. Notably, studies have demonstrated that modifications to its structure can significantly affect its biological activity. This characteristic makes it a valuable candidate for structure-activity relationship studies aimed at optimizing therapeutic efficacy .

Synthetic Organic Chemistry

This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various substitution reactions allows chemists to create a wide array of derivatives with tailored properties.

Synthesis Pathways

The synthesis of this compound typically involves the following methods:

  • Nitration of Pyrazolo Compounds : Using a mixture of nitric and sulfuric acids to introduce the nitro group.
  • Condensation Reactions : Combining aminoazoles with carbonyl compounds under controlled conditions to yield desired derivatives .

Material Science

The photophysical properties of this compound derivatives have garnered attention in material science. Their potential applications include:

  • Fluorescent Probes : These compounds can be utilized as fluorescent markers due to their ability to emit light upon excitation.
  • Optical Materials : Their unique optical properties make them suitable for developing new materials for sensors and imaging technologies .

Case Studies and Research Findings

StudyFocusFindings
MDPI (2022)Synthesis of DerivativesReported good yields (60–75%) for various derivatives when using specific solvents, indicating effective synthesis routes .
ResearchGate (2020)Anticancer ActivityHighlighted the potential of pyrazolo[1,5-a]pyrimidines as inhibitors in cancer treatment due to their structural characteristics .
PMC (2021)Functionalization AdvancesDiscussed recent advances in the synthesis and functionalization of pyrazolo compounds, emphasizing their medicinal applications .

Comparison with Similar Compounds

6-Nitropyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

Biological Activity

6-Nitropyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a nitro group at the 6-position of the pyrazolo[1,5-a]pyrimidine scaffold. The synthesis of this compound often involves the condensation of 3-aminopyrazoles with various electrophilic substrates. Notably, several synthetic routes have been developed to create a library of substituted derivatives with enhanced biological properties .

The general synthetic approach includes:

  • Condensation Reactions : Using aminoazoles and nitroalkenes in the presence of aldehydes under controlled conditions.
  • Nitration : Introducing the nitro group through nitration reactions involving nitric and sulfuric acids .

Biological Activities

This compound exhibits a broad spectrum of biological activities:

  • Anticancer Activity : Compounds within this class have demonstrated significant anticancer properties by inhibiting key enzymes involved in tumor growth. For instance, certain derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory activity against enzymes like α-glucosidase. Studies indicate that several synthesized derivatives exhibit strong inhibitory effects with IC50 values significantly lower than that of standard drugs like acarbose. For example, one derivative showed an IC50 value of 15.2 µM compared to acarbose's 750 µM .
  • Anti-inflammatory and Antimicrobial Properties : Research indicates that this compound derivatives possess anti-inflammatory effects and can inhibit bacterial growth, making them potential candidates for treating infections and inflammatory diseases .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of 6-nitropyrazolo[1,5-a]pyrimidines:

StudyFindings
Study A Demonstrated that synthesized compounds showed good to excellent inhibitory activities against α-glucosidase with IC50 values ranging from 15.2 µM to 201.3 µM.
Study B Investigated the oxidative aromatization of 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines revealing their potential as therapeutic agents for diabetes and cancer.
Study C Reported on the synthesis of various azolo[1,5-a]pyrimidines showing broad-spectrum antiviral and antibacterial activities.

Properties

IUPAC Name

6-nitropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-10(12)5-3-7-6-1-2-8-9(6)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBKXLPFPKGPEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2N=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30302660
Record name 6-nitropyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30302660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55405-65-7
Record name 55405-65-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152526
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-nitropyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30302660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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